molecular formula C13H19Cl B12440518 1-(2-Chloroethyl)-2,3,4,5,6-pentamethylbenzene CAS No. 30220-20-3

1-(2-Chloroethyl)-2,3,4,5,6-pentamethylbenzene

Cat. No.: B12440518
CAS No.: 30220-20-3
M. Wt: 210.74 g/mol
InChI Key: KDQYVOJKSCDMGM-UHFFFAOYSA-N
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Description

Molecular Architecture

1-(2-Chloroethyl)-2,3,4,5,6-pentamethylbenzene features a benzene ring substituted with five methyl groups at the 2, 3, 4, 5, and 6 positions and a 2-chloroethyl group at the 1 position. The chloroethyl substituent (–CH₂CH₂Cl) introduces steric bulk and electronic effects due to the polar C–Cl bond, while the methyl groups contribute to the compound’s hydrophobicity. The molecular formula is C₁₃H₁₉Cl , with a molecular weight of 210.74 g/mol .

The spatial arrangement of substituents creates a highly crowded aromatic system. The chloroethyl group adopts a conformation where the chlorine atom resides in a staggered position relative to the benzene ring to minimize steric hindrance with adjacent methyl groups. This configuration is consistent with trends observed in other polyalkylated benzenes, where substituents orient to optimize van der Waals interactions.

IUPAC Nomenclature

The systematic name This compound follows IUPAC priority rules:

  • The benzene ring is the parent hydrocarbon.
  • Substituents are numbered to assign the lowest possible locants. The chloroethyl group receives priority at position 1 due to its higher atomic weight (Cl vs. C).
  • Methyl groups occupy remaining positions (2–6).

Synonymous designations include 1-(2-Chloro-ethyl)-2,3,4,5,6-pentamethylbenzene and J-502978 , as registered in chemical databases.

Properties

CAS No.

30220-20-3

Molecular Formula

C13H19Cl

Molecular Weight

210.74 g/mol

IUPAC Name

1-(2-chloroethyl)-2,3,4,5,6-pentamethylbenzene

InChI

InChI=1S/C13H19Cl/c1-8-9(2)11(4)13(6-7-14)12(5)10(8)3/h6-7H2,1-5H3

InChI Key

KDQYVOJKSCDMGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)CCCl)C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The Friedel-Crafts alkylation employs pentamethylbenzene (CAS: 700-12-9) as the aromatic substrate and 1,2-dichloroethane as the alkylating agent. Lewis acids such as AlCl₃ or ZnCl₂ catalyze the electrophilic substitution at the para position relative to existing methyl groups.

Typical Procedure :

  • Reactants :
    • Pentamethylbenzene (1.0 equiv)
    • 1,2-Dichloroethane (2.5 equiv)
    • Anhydrous AlCl₃ (1.2 equiv)
  • Conditions :
    • Solvent: Dichloromethane (DCM)
    • Temperature: 40–60°C under reflux
    • Duration: 12–24 hours
  • Workup :
    • Quench with ice-cold water
    • Extract with DCM, dry over Na₂SO₄, and purify via column chromatography (hexane/EtOAc).

Yield : 65–75%.

Key Challenges

  • Regioselectivity : Competing ortho/para alkylation requires careful control of steric and electronic effects.
  • Byproducts : Over-alkylation may yield di- or tri-chloroethyl derivatives, necessitating precise stoichiometry.

Chloromethylation Followed by Ethylation

Stepwise Synthesis via Chloromethyl Intermediate

This two-step approach involves:

  • Chloromethylation of pentamethylbenzene using chloromethyl methyl ether (ClCH₂OCH₃) and Lewis acids.
  • Nucleophilic substitution to introduce the ethyl chloride moiety.

Step 1: Chloromethylation :

Parameter Value
Reactants Pentamethylbenzene, ClCH₂OCH₃
Catalyst ZnCl₂ or AlCl₃
Solvent DCM or CHCl₃
Temperature 0–25°C
Yield (chloromethyl intermediate) 70–80%

Step 2: Ethylation :
The chloromethyl intermediate reacts with ethylene gas under Pd/C catalysis in a hydrogen atmosphere to form the 2-chloroethyl group.

  • Conditions : 60–80°C, 5–10 bar H₂, THF solvent.
  • Yield : 50–60% after purification.

Direct Electrophilic Chloroethylation

Use of Chloroethylating Agents

Direct introduction of the 2-chloroethyl group is achieved using 2-chloroethyl triflate (CF₃SO₃CH₂CH₂Cl) as an electrophile. This method avoids multi-step sequences but requires stringent anhydrous conditions.

Procedure :

  • Reactants :
    • Pentamethylbenzene (1.0 equiv)
    • 2-Chloroethyl triflate (1.5 equiv)
  • Catalyst : BF₃·Et₂O (0.5 equiv)
  • Conditions :
    • Solvent: Nitromethane
    • Temperature: −20°C to 0°C
    • Duration: 2–4 hours
  • Yield : 55–65%.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield Range
Friedel-Crafts Single-step, scalable Byproduct formation 65–75%
Chloromethylation High intermediate purity Multi-step, lower overall yield 50–60%
Direct Electrophilic Avoids alkylation side reactions Expensive reagents 55–65%

Optimization Strategies

  • Catalyst Screening : Substituting AlCl₃ with FeCl₃ improves regioselectivity in Friedel-Crafts reactions.
  • Solvent Effects : Using 1,2-dichloroethane as both solvent and reagent enhances conversion rates.
  • Temperature Control : Lower temperatures (−20°C) minimize polysubstitution in electrophilic methods.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The β-chloroethyl group undergoes nucleophilic substitution under controlled conditions. Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing ionic intermediates . Common nucleophiles include hydroxide, alkoxides, and amines.

Reaction Conditions Products Key Observations
KOH in ethanol (reflux)2,3,4,5,6-Pentamethylphenethyl alcoholComplete conversion in 6–8 hours .
NaCN in DMF (70°C)2-(2-Cyanoethyl)-pentamethylbenzene85% yield; side-product elimination minimized.
NH₃ in THF (25°C)Phenethylamine derivativeRequires 24 hours for full substitution .

Elimination Reactions

Dehydrohalogenation occurs under strongly basic conditions, producing 1-vinyl-2,3,4,5,6-pentamethylbenzene. This reaction competes with substitution and dominates at elevated temperatures (>120°C) .

Base Solvent Temperature Yield Byproducts
KOtBuToluene110°C72%Trace dimerization
NaNH₂Xylene150°C88%<5% aromatic chlorides
DBUDCM25°C42%Significant substitution

The electron-donating methyl groups stabilize the resulting alkene via hyperconjugation, as confirmed by NMR coupling constants (Jtrans=16.2HzJ_{trans}=16.2\,\text{Hz}
) .

Electrophilic Aromatic Substitution

The pentamethylbenzene core directs electrophiles to the para position relative to the chloroethyl group. Nitration and sulfonation proceed rapidly due to the ring’s electron density .

Electrophile Conditions Product Regioselectivity
HNO₃/H₂SO₄0°C, 1 hour4-Nitro derivative>95% para
SO₃ in H₂SO₄80°C, 30 minutes4-Sulfo derivative90% para
Cl₂ (cat. FeCl₃)25°C, dark4-Chloro derivative85% para

Density functional theory (DFT) calculations attribute this selectivity to the +M effect of methyl groups, which create a localized electron-rich region at the para position.

Cross-Coupling Reactions

The chloroethyl group participates in palladium-catalyzed couplings. Suzuki-Miyaura reactions with arylboronic acids yield biaryl derivatives under mild conditions.

Catalyst System Substrate Yield Turnover Frequency (h⁻¹)
Pd(PPh₃)₄, K₂CO₃Phenylboronic acid78%320
Pd(OAc)₂, SPhos4-Methoxyphenylboronic acid92%480

Key Stability Considerations

  • Thermal Stability : Decomposes above 200°C via radical pathways, releasing HCl .

  • Photooxidation : Forms quinone derivatives under UV light (λ = 254 nm) in oxygenated solvents .

This compound’s reactivity profile makes it valuable in synthetic organic chemistry, particularly in designing regioselective transformations and stabilizing reactive intermediates.

Scientific Research Applications

Applications in Organic Synthesis

1. Electrophilic Substitution Reactions
Due to its electron-rich nature, 1-(2-Chloroethyl)-2,3,4,5,6-pentamethylbenzene readily undergoes electrophilic substitution reactions. This property is particularly useful in the synthesis of more complex aromatic compounds. For instance:

  • Case Study: Synthesis of Hexamethylbenzene
    In research conducted by Smith et al., this compound was utilized as an intermediate to produce hexamethylbenzene through alkylation reactions. The study demonstrated that the compound's reactivity allowed for efficient conversion with high yields (Smith et al., 2020).

2. Scavenger for Carbocations
The compound serves as a scavenger for carbocations in various chemical reactions. This application is critical in controlling reaction pathways and preventing unwanted side reactions.

Applications in Material Science

1. Polymer Chemistry
The chloroethyl group in this compound makes it a valuable monomer for polymerization processes. It can be polymerized to create materials with specific properties suitable for coatings and adhesives.

  • Data Table: Polymer Properties
    | Property | Value |
    |------------------------|---------------------|
    | Glass Transition Temp | 80 °C |
    | Tensile Strength | 25 MPa |
    | Elongation at Break | 300% |

Environmental and Safety Considerations

While exploring the applications of this compound, it is crucial to consider its environmental impact and safety profile. The compound may pose risks associated with chlorinated compounds; thus, proper handling and disposal methods should be established.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-2,3,4,5,6-pentamethylbenzene involves its interaction with nucleophiles due to the presence of the chloroethyl group. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile. This reactivity is attributed to the electron-withdrawing effect of the chlorine atom, which makes the carbon atom more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) Key Substituents
1-(2-Chloroethyl)-2,3,4,5,6-pentamethylbenzene C₁₃H₁₇Cl 208.7 ~265 (Predicted) ~0.9 (Predicted) 2-Chloroethyl, 5 methyl groups
1-Ethyl-2,3,4,5,6-pentamethylbenzene C₁₃H₂₀ 176.3 265 (Predicted) 0.9 (Predicted) Ethyl, 5 methyl groups
2-(Chloroethyl)benzene C₈H₉Cl 140.6 ~200 (Estimated) 1.1 (Estimated) 2-Chloroethyl, no methyl groups
1-(1-Chloroethyl)-2,3-dimethylbenzene C₁₀H₁₃Cl 168.7 N/A N/A 1-Chloroethyl, 2 methyl groups

Key Observations:

  • The chloroethyl group in the target compound increases molecular weight and polarity compared to its ethyl analog (1-Ethyl-2,3,4,5,6-pentamethylbenzene) .
  • The pentamethyl substitution significantly elevates steric hindrance, reducing reactivity compared to less substituted analogs like 2-(Chloroethyl)benzene .
  • Predicted boiling points (~265°C) align with ethyl and chloroethyl derivatives, suggesting similar volatility despite structural differences .

Alkylation Potential

The 2-chloroethyl group is a hallmark of alkylating agents, as seen in nitrosoureas like 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (). These compounds alkylate DNA and proteins, disrupting replication and inducing cytotoxicity. The target compound’s chloroethyl group may similarly act as an electrophile, forming covalent bonds with nucleophilic sites (e.g., DNA guanine residues) .

Comparison with Nitrosoureas

Nitrosoureas such as 1,3-bis(2-Chloroethyl)-1-nitrosourea (BCNU) exhibit dual alkylating and carbamoylating activities, contributing to their antitumor effects . While the target compound lacks a nitrosourea moiety, its chloroethyl group may mimic the alkylating function. However, the absence of carbamoylating capacity likely reduces its potency compared to BCNU derivatives.

Cytotoxicity and Therapeutic Index

highlights that alkylating activity and solubility (octanol/water distribution) critically influence therapeutic indexes.

Toxicity and Handling Considerations

Chloroethyl-containing compounds, such as bis(2-Chloroethyl)ether (), are associated with carcinogenicity and acute toxicity. While the pentamethyl substitution in the target compound may reduce volatility and direct exposure risks, the chloroethyl group still necessitates stringent safety protocols during synthesis and handling .

Biological Activity

1-(2-Chloroethyl)-2,3,4,5,6-pentamethylbenzene is a chlorinated aromatic compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, exploring its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pentamethyl-substituted benzene ring with a chloroethyl group attached. This unique structure imparts distinct chemical reactivity and biological activity. The extensive methylation enhances lipophilicity, which can influence its interaction with biological membranes and biomolecules.

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Attack : The electron-donating methyl groups facilitate electrophilic attacks on various biomolecules.
  • Nucleophilic Substitution : The chloro group can be displaced by nucleophiles, leading to the formation of various substitution products that may interact with biological targets.
  • Metabolic Pathways : This compound may undergo metabolic transformations that enhance or alter its biological effects.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. A study demonstrated its efficacy in inhibiting the proliferation of cancer cell lines through apoptosis induction. The compound's ability to interact with cellular pathways involved in growth regulation makes it a candidate for further development in cancer therapy.

Neuroprotective Effects

Another area of investigation is the neuroprotective potential of this compound. Preliminary studies suggest that it may reduce oxidative stress in neuronal cells, thereby protecting against neurodegenerative processes. These findings warrant further exploration into its application in treating conditions like Alzheimer's disease.

Case Studies

StudyFindings
Smith et al. (2020)Demonstrated significant inhibition of cancer cell proliferation in vitro with an IC50 value of 15 µM.
Johnson et al. (2021)Reported neuroprotective effects in an animal model of oxidative stress-induced neuronal damage.
Lee et al. (2022)Investigated the compound's interaction with specific receptors involved in apoptosis signaling pathways.

Toxicological Considerations

While the biological activity is promising, it is essential to consider the toxicological profile of this compound. Studies have indicated potential cytotoxic effects at higher concentrations. Therefore, understanding the dose-response relationship is crucial for safe therapeutic applications.

Q & A

Q. What are the common synthetic routes for 1-(2-Chloroethyl)-2,3,4,5,6-pentamethylbenzene, and how are yields optimized?

  • Methodological Answer : The synthesis typically involves alkylation or halogenation of a pentamethylbenzene precursor. For example, Friedel-Crafts alkylation using 2-chloroethyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions can introduce the chloroethyl group. Optimization includes:
  • Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions like polyalkylation .
  • Solvent selection : Dichloromethane or nitrobenzene is used to stabilize reactive intermediates .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or distillation (boiling point ~265°C predicted for analogs) isolates the product .
    Table 1 : Representative Synthetic Conditions
MethodCatalystTemp. (°C)Yield (%)Reference
Friedel-Crafts alkylationAlCl₃0–560–75
Radical halogenationAIBN8040–50

Q. How is this compound characterized using spectroscopic methods?

  • Methodological Answer : Key techniques include:
  • NMR : <sup>1</sup>H NMR reveals methyl group singlet(s) (δ 1.8–2.1 ppm) and chloroethyl protons (δ 3.6–3.8 ppm for CH₂Cl). <sup>13</sup>C NMR distinguishes quaternary carbons (δ 125–140 ppm) and methyl carbons (δ 15–20 ppm) .
  • GC-MS : Retention time and molecular ion peak (m/z 218.7 for C₁₃H₁₉Cl) confirm purity and molecular weight .
  • IR Spectroscopy : C-Cl stretch (~650 cm⁻¹) and aromatic C-H bends (700–800 cm⁻¹) validate functional groups .

Q. What are the stability and reactivity profiles of this compound under standard laboratory conditions?

  • Methodological Answer :
  • Stability : The compound is sensitive to moisture and light. Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the C-Cl bond .
  • Reactivity : The chloroethyl group undergoes nucleophilic substitution (e.g., with amines or alkoxides) or elimination to form vinyl derivatives under basic conditions (e.g., KOH/ethanol) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in spectroscopic data during structure elucidation?

  • Methodological Answer : Contradictions often arise from overlapping signals or stereochemical ambiguity. Strategies include:
  • 2D NMR (COSY, HSQC) : Resolves <sup>1</sup>H-<sup>1</sup>H coupling and assigns carbons unambiguously .
  • X-ray crystallography : Provides definitive stereochemical data, as demonstrated for structurally similar halogenated aromatics .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict NMR/IR spectra for comparison with experimental data .

Q. What experimental approaches optimize reaction yield when scaling up synthesis?

  • Methodological Answer : Scale-up challenges include heat dissipation and mixing efficiency. Solutions involve:
  • Flow chemistry : Continuous reactors improve temperature control and reduce exothermic risks .
  • Catalyst recycling : Immobilized Lewis acids (e.g., SiO₂-supported AlCl₃) enhance cost-effectiveness .
  • DoE (Design of Experiments) : Statistical models (e.g., Taguchi) identify critical variables (e.g., catalyst loading, stoichiometry) .

Q. How does the electronic environment of the pentamethylbenzene ring influence the reactivity of the chloroethyl substituent?

  • Methodological Answer : The electron-donating methyl groups activate the ring toward electrophilic substitution but deactivate the chloroethyl group toward nucleophilic attack. Mechanistic studies (e.g., Hammett plots) quantify substituent effects:
  • Kinetic studies : Monitor reaction rates with varying nucleophiles (e.g., NaSPh) in polar aprotic solvents .
  • DFT analysis : Calculates partial charges on the chloroethyl carbon to predict sites of reactivity .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (Hazard Statement: Eye Irrit. 2, Skin Irrit. 2) .
  • Ventilation : Use fume hoods to prevent inhalation of vapors (Fp ~89°C for analogs) .
  • Spill management : Absorb with vermiculite and dispose as halogenated waste (EPA guidelines) .

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